



Application Note: Long-Term Storage and Stability of Bortezomib-pinanediol Powder

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Compound of Interest		
Compound Name:	Bortezomib-pinanediol	
Cat. No.:	B1667467	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bortezomib-pinanediol is a prodrug of Bortezomib, a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for the degradation of intracellular proteins. By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, making it an effective therapy for multiple myeloma and other malignancies. Given its therapeutic importance and the inherent reactivity of its boronic acid moiety, understanding the long-term storage and stability of **Bortezomib-pinanediol** powder and its active form, Bortezomib, upon reconstitution is critical for ensuring its efficacy and safety in research and clinical applications.

This document provides detailed protocols and data regarding the storage and stability of **Bortezomib-pinanediol** powder and reconstituted Bortezomib solutions.

Recommended Storage of Bortezomib-pinanediol Powder

The solid-state stability of **Bortezomib-pinanediol** powder is crucial for maintaining its potency and purity over time. While extensive public data on the degradation kinetics of the powder is limited, manufacturer recommendations provide guidance for optimal long-term storage.

Table 1: Recommended Long-Term Storage Conditions for Bortezomib-pinanediol Powder



Storage Temperature	Recommended Duration	Notes
-20°C	Up to 3 years[1][2]	Recommended for long-term storage to minimize degradation.
4°C	Up to 2 years[2]	Suitable for shorter-term storage.

It is essential to store the powder protected from light and moisture. The container should be tightly sealed.

Stability of Reconstituted Bortezomib Solutions

Upon reconstitution, Bortezomib becomes susceptible to various degradation pathways. Extensive studies have been conducted to determine the stability of Bortezomib in solution under various conditions.

Chemical Stability in Solution

Bortezomib solutions, typically reconstituted in 0.9% sodium chloride (normal saline), have demonstrated stability for extended periods beyond the initial manufacturer recommendation of 8 hours.[3] This allows for more efficient use and reduced waste in a laboratory or clinical setting.

Table 2: Stability of Reconstituted Bortezomib (1.0 mg/mL) in Normal Saline

Storage Temperature	Container	Stability Duration (% Remaining >95%)	Reference
4°C or 23°C	Original Vial or Syringe	42 days	[4]
4°C	Original Vial or Syringe	15 days	[5]

Table 3: Stability of Reconstituted Bortezomib (2.5 mg/mL) in Normal Saline



Storage Temperature	Container	Stability Duration (% Remaining >95%)	Reference
4°C or 23°C	Original Vial or Syringe	21 days[4][6][7][8][9]	[4][6][7][8][9]
5 ± 3°C (Refrigerated)	Original Vial or Syringe	7 days	[10]
20-30°C (In-use)	Original Vial or Syringe	24 hours	[10]

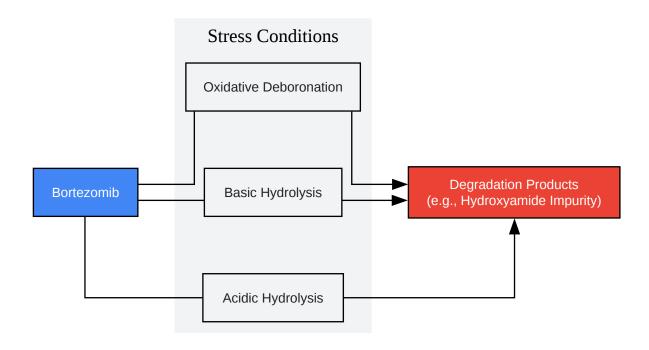
Degradation Pathways

Bortezomib is susceptible to degradation primarily through hydrolysis and oxidation, particularly under stress conditions such as acidic, basic, or oxidative environments.[11][12][13][14] The primary degradation pathways include:

- Oxidative Deboronation: The boronic acid moiety is prone to oxidation, which can inactivate the drug.[15]
- Hydrolysis: The amide bonds in the peptide-like structure can be hydrolyzed under acidic or basic conditions.[13]

Significant degradation has been observed under acid and base stress conditions.[11][12] Forced degradation studies have identified several degradation products, with the major degradant often being a hydroxyamide impurity.[11][13]





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Caption: Major degradation pathways for Bortezomib.

Experimental ProtocolsProtocol: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Bortezomib and the separation of its degradation products. This method is adapted from validated procedures described in the literature.[3][11]

Objective: To determine the concentration of Bortezomib and resolve it from potential impurities and degradation products.

Materials:

- HPLC system with UV or Photodiode Array (PDA) detector
- C18 column (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 μm)[11]
- Bortezomib reference standard



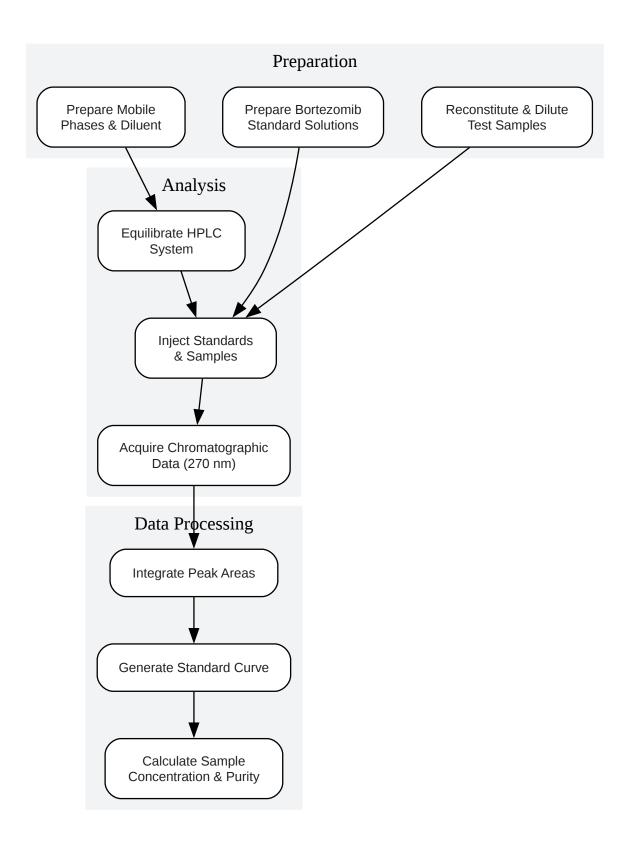
- Acetonitrile (HPLC grade)
- Ammonium formate
- Tetrahydrofuran
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- Diluent: Acetonitrile/Water (e.g., 10:90 v/v)

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 μ m)[11] | | Mobile Phase A | 10mM Ammonium Formate (85%), Tetrahydrofuran (15%), Acetonitrile (1%)[11] | | Mobile Phase B | Water (11%), Tetrahydrofuran (14%), Acetonitrile (75%)[11] | | Flow Rate | 0.9 mL/min[11] | | Column Temperature | 35°C[11] | | Detection Wavelength | 270 nm or 271 nm[11][12] | | Injection Volume | 10 μ L[11] | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 98 | 2 | | | 10.0 | 61 | 39 | | | 23.0 | 30 | 70 | | | 24.0 | 0 | 100 | | | 25.0 | 0 | 100 | | | 26.0 | 98 | 2 | | | 35.0 | 98 | 2 |

Procedure:

- Standard Preparation: Prepare a stock solution of Bortezomib reference standard in the diluent at a known concentration (e.g., 2.0 mg/mL).[11] Prepare a series of working standards by diluting the stock solution.
- Sample Preparation: Reconstitute **Bortezomib-pinanediol** powder with 0.9% NaCl to the desired concentration (e.g., 2.5 mg/mL).[4] Dilute an aliquot of the sample with the diluent to fall within the concentration range of the standard curve.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Identify the Bortezomib peak based on its retention time compared to the standard. Quantify the concentration using the peak area and the standard curve. The method should demonstrate separation of the main Bortezomib peak from any degradation products.[4]





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Caption: Experimental workflow for HPLC stability testing.



Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of Bortezomib and identify potential degradation products under various stress conditions, as recommended by ICH guidelines.[11][12][14]

Procedure:

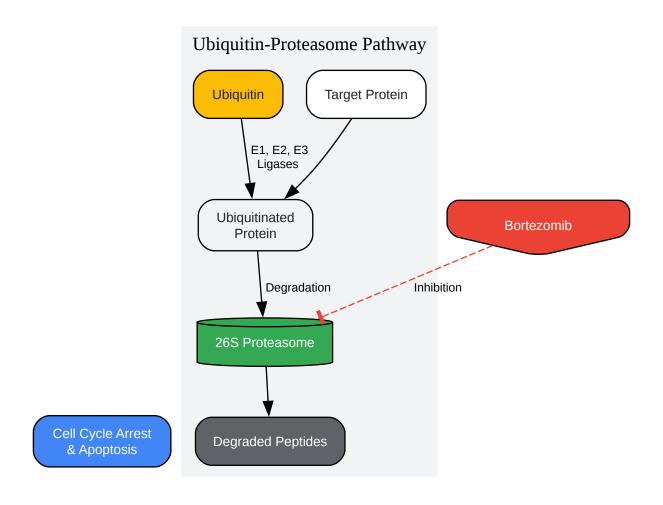
- Sample Preparation: Prepare multiple aliquots of a Bortezomib solution (e.g., 1.0 mg/mL in 0.9% NaCl).
- Stress Conditions: Expose the aliquots to the following conditions:
 - Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
 - Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
 - Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light.
 - Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C-80°C).
 - Photostability: Expose the solution to light according to ICH Q1B guidelines.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid- and base-stressed samples before analysis.
- Analysis: Analyze all samples using the validated stability-indicating HPLC method described above. A PDA detector is useful for assessing peak purity. LC-MS/MS can be used to identify the mass of degradation products.[12]
- Evaluation: Assess the percentage of degradation and the formation of new peaks. A mass balance close to 100% (% assay + % impurities + % degradation products) should be achieved to demonstrate the specificity of the method.[12]

Bortezomib Mechanism of Action: Proteasome Inhibition

Bortezomib exerts its cytotoxic effects by targeting the ubiquitin-proteasome pathway. Proteins targeted for degradation are first tagged with ubiquitin molecules. The ubiquitinated protein is



then recognized and degraded by the 26S proteasome. Bortezomib reversibly inhibits the chymotrypsin-like activity of the 20S core particle of the proteasome, leading to an accumulation of ubiquitinated proteins. This disrupts downstream signaling pathways, resulting in cell cycle arrest and apoptosis.



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Caption: Bortezomib inhibits the 26S proteasome.

Conclusion

Bortezomib-pinanediol powder is stable for up to 3 years when stored at -20°C.[1][2] Once reconstituted, Bortezomib solutions exhibit significant chemical and physical stability for extended periods (up to 42 days for 1.0 mg/mL and 21 days for 2.5 mg/mL) when stored at refrigerated or room temperatures, protected from light.[4] The primary degradation pathways involve hydrolysis and oxidation. The provided protocols for stability testing using HPLC and



forced degradation studies are essential tools for ensuring the quality and integrity of Bortezomib in research and drug development settings.

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